Product packaging for 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione(Cat. No.:)

3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione

Cat. No.: B13144743
M. Wt: 216.30 g/mol
InChI Key: HUFWHUAAOTUBSX-UHFFFAOYSA-N
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Description

3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione ( 614715-74-1) is a chemical compound of interest in medicinal and materials science research . As a functionalized bipyridine derivative, its core structure is related to one of the most fundamental ligands in coordination chemistry, 2,2'-bipyridine . The 2,2'-bipyridine motif is renowned for its ability to form stable complexes with a wide range of metal ions, which are crucial in developing supramolecular structures, studying photochemical and electrochemical processes, and creating catalysts . The specific incorporation of a thione group (-C=S) in this molecule, adjacent to the nitrogen-containing heterocycles, introduces a potential sulfur donor site. This structural feature is significant in various research contexts. For instance, thione-containing compounds can serve as precursors to ligands that coordinate to metal centers through sulfur, modifying the electronic properties and reactivity of the resulting complex . Such modified bipyridine systems are valuable for researchers exploring novel metal-organic frameworks (MOFs), designing new catalytic systems, or developing sensory materials. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2S B13144743 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

3,6-dimethyl-1-pyridin-2-ylpyridine-2-thione

InChI

InChI=1S/C12H12N2S/c1-9-6-7-10(2)14(12(9)15)11-5-3-4-8-13-11/h3-8H,1-2H3

InChI Key

HUFWHUAAOTUBSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N(C1=S)C2=CC=CC=N2)C

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations Involving 3,6 Dimethyl 2h 1,2 Bipyridine 2 Thione

Comprehensive Retrosynthetic Analysis and Identification of Key Synthetic Precursors

A retrosynthetic analysis of 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione reveals several logical disconnections to identify key precursors. The primary disconnection involves the transformation of the 2-thione group back to a more stable 2-pyridone precursor. This is a common and effective strategy, as the thionation of a pyridone is a well-established transformation.

Further disconnection of the [1,2'-bipyridine] bond suggests a cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between aromatic rings. This leads to two key pyridine-based precursors: a suitably functionalized 2-halopyridine (or equivalent electrophile) and a 3,6-dimethyl-2-pyridone with a reactive site for coupling (e.g., a boronic acid, organotin, or organozinc derivative).

The 3,6-dimethyl-2-pyridone ring itself can be retrosynthetically disassembled through strategies for pyridine (B92270) ring synthesis. One classical approach is the Guareschi-Thorpe condensation, which can construct a substituted 2-pyridone from a 1,3-dicarbonyl compound, a cyanoacetamide, and an amine. researchgate.netshd-pub.org.rsresearchgate.net This leads to simple, acyclic starting materials.

Therefore, the key synthetic precursors identified through this analysis are:

A functionalized 2-halopyridine.

A 3,6-dimethyl-2-pyridone derivative.

Acyclic precursors for the pyridone synthesis, such as acetylacetone (B45752) and cyanoacetamide. researchgate.net

Established and Emerging Synthetic Pathways to the Bipyridine Core Structure

The construction of the bipyridine core is a critical step in the synthesis of the target molecule. Modern organic synthesis offers a plethora of methods for this purpose, broadly categorized into cross-coupling reactions and heterocyclic annulation strategies.

Palladium- and nickel-catalyzed cross-coupling reactions are among the most efficient methods for the synthesis of bipyridines. nih.gov These reactions offer high yields, mild reaction conditions, and excellent functional group tolerance.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. It is a powerful tool for preparing bipyridines due to its high reactivity and tolerance of various substituents. nih.gov For the synthesis of the target molecule, a 2-halopyridine could be coupled with a zincated derivative of 3,6-dimethyl-2-pyridone.

Stille Coupling: The Stille reaction utilizes an organotin compound and an organic halide, catalyzed by palladium. This method is also highly effective for bipyridine synthesis, including the formation of unsymmetrical derivatives. mdpi.com

Suzuki Coupling: The Suzuki coupling, which employs a boronic acid or ester with an organic halide, is another widely used method for C-C bond formation in bipyridine synthesis. mdpi.com The stability and low toxicity of boronic acids make this an attractive approach.

A comparative overview of these cross-coupling reactions is presented in the table below.

Reaction Organometallic Reagent Catalyst Advantages Disadvantages
NegishiOrganozincPd or NiHigh reactivity, good functional group toleranceMoisture-sensitive reagents
StilleOrganotinPdMild conditions, tolerant of many functional groupsToxicity of tin reagents
SuzukiOrganoboranePdStable reagents, low toxicity, environmentally benignSlower reaction rates for some substrates

The synthesis of the substituted pyridine ring itself can be achieved through various cyclization strategies. These methods build the heterocyclic ring from acyclic precursors.

Guareschi-Thorpe Condensation: This classical reaction involves the condensation of a β-ketoester or a 1,3-diketone with a cyanoacetamide in the presence of a base to form a substituted 2-pyridone. researchgate.netresearchgate.net For the synthesis of a 3,6-dimethyl-2-pyridone precursor, acetylacetone would be a suitable 1,3-dicarbonyl starting material. researchgate.net

Kröhnke Pyridine Synthesis: This method provides a route to highly substituted pyridines by reacting α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate. organic-chemistry.org While versatile, its application to the specific substitution pattern of the target molecule would require careful selection of starting materials.

Dedicated Synthetic Protocols for the Introduction of the 2-Thione Moiety within the 3,6-Dimethyl-2H-[1,2'-bipyridine] Scaffold

Several reagents are available for the conversion of a carbonyl group to a thiocarbonyl group. Lawesson's reagent is one of the most commonly used and effective thionating agents for this purpose. organic-chemistry.org

Lawesson's Reagent (LR): This organosulfur compound, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and efficient reagent for the thionation of ketones, amides, and lactams (the latter being structurally analogous to pyridones). organic-chemistry.orgnih.gov The reaction is typically carried out by heating the pyridone with Lawesson's reagent in an inert solvent such as toluene (B28343) or xylene. orientjchem.org The reaction mechanism involves a [2+2] cycloaddition of the carbonyl group to the P=S bond of the reactive monomeric form of LR, followed by cycloreversion to form the thiocarbonyl and a stable phosphorus-oxygen byproduct. nih.gov

Other thionating reagents include phosphorus pentasulfide (P₄S₁₀). However, Lawesson's reagent is often preferred due to its milder reaction conditions and higher yields. organic-chemistry.org

Optimized reaction conditions for the thionation of a bipyridin-2-one would likely involve:

Solvent: Anhydrous toluene or dioxane.

Temperature: Refluxing conditions.

Stoichiometry: A slight excess of Lawesson's reagent to ensure complete conversion.

Reaction Time: Monitored by thin-layer chromatography (TLC) until the starting material is consumed. orientjchem.org

The 2-thione moiety in the target molecule is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. The tautomeric nature of pyridinethiones (existing in equilibrium between the thione and thiol forms) influences their reactivity. wikipedia.org

Alkylation: The sulfur atom of the pyridinethione is nucleophilic and can be readily alkylated with alkyl halides to form S-alkyl derivatives (2-(alkylthio)pyridines). nih.govyoutube.com This reaction is typically carried out in the presence of a base to deprotonate the thiol tautomer.

Acylation: Acylation with acyl halides or anhydrides can occur at either the nitrogen or the sulfur atom, depending on the reaction conditions and the structure of the substrate. O-acylation of the pyridone tautomer can also be a competing reaction. youtube.comnih.gov

Oxidation: The thione group can be oxidized to various sulfur-containing functionalities. For example, oxidation can lead to the formation of disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions.

The following table summarizes some potential derivatization reactions.

Reaction Type Reagent Product Type
S-AlkylationAlkyl halide (e.g., CH₃I)2-(Alkylthio)-bipyridine
N-AcylationAcyl chloride (e.g., CH₃COCl)N-Acyl-bipyridine-2-thione
OxidationOxidizing agent (e.g., H₂O₂)Bipyridine-2-sulfonic acid

Methodological Advancements in Reaction Condition Optimization and Yield Enhancement

The synthesis of unsymmetrically substituted 2,2'-bipyridines, the core structure of the target compound, has historically presented challenges, often suffering from low yields and long reaction times due to product inhibition effects in homogeneous catalysis. nih.gov Modern advancements focus on overcoming these limitations through catalyst innovation and the application of energy-efficient technologies.

Key strategies for optimization include the development of robust catalytic systems and the use of microwave irradiation to accelerate reaction rates. For the crucial C-C bond formation to create the bipyridine skeleton, heterogeneous catalysts have emerged as a significant improvement over traditional homogeneous systems. These solid-supported catalysts are easier to separate from the reaction mixture, simplifying product purification and allowing for potential catalyst recycling. nih.gov

Microwave-assisted synthesis has proven to be a particularly effective tool for enhancing yields and dramatically reducing reaction times in the synthesis of pyridine and bipyridine derivatives. nih.govmdpi.comjmaterenvironsci.com The rapid, uniform heating provided by microwave irradiation can overcome activation energy barriers more efficiently than conventional heating, leading to faster conversions and often cleaner reactions with fewer side products. mdpi.comresearchgate.net For instance, in Negishi-like cross-coupling reactions to form 2,2'-bipyridines, the use of microwave irradiation in conjunction with heterogeneous catalysts has been shown to increase yields into the 80% range within an hour, a significant improvement over methods that require refluxing for up to 48 hours. nih.gov

Table 1: Comparison of Catalytic Systems for 2,2'-Bipyridine (B1663995) Synthesis via Negishi-like Coupling nih.gov
Catalyst (5 mol%)Reaction Time (h)Energy SourceYield (%)
Ni/Al₂O₃-SiO₂1Microwave86
Pd/Al₂O₃1Microwave79
PEPPSI™ (Homogeneous)1Microwave75
Pd(PPh₃)₄ (Homogeneous)1Microwave72

The formation of the pyridine-2-thione moiety can also be optimized. The reaction of the corresponding pyridone with a thionating agent is a common route. Optimizing factors such as the choice of thionating agent (e.g., Lawesson's reagent, phosphorus pentasulfide), solvent, and temperature is crucial for achieving high conversion rates and minimizing impurities. One-pot, multi-component reactions (MCRs) represent another advanced approach, allowing for the construction of complex pyridine-2-thione derivatives from simple precursors in a single step, which inherently improves efficiency and yield by reducing the number of intermediate isolation and purification steps. mdpi.comscirp.org

Principles of Sustainable Synthesis and Green Chemistry Applications in the Preparation of this compound

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound can benefit significantly from these principles.

Microwave-Assisted Synthesis: As discussed for yield enhancement, microwave technology is also a cornerstone of green chemistry. jmaterenvironsci.com By drastically shortening reaction times, it significantly reduces energy consumption compared to conventional heating methods that often require prolonged refluxing. nih.govmdpi.com Furthermore, microwave-assisted reactions can sometimes be performed under solvent-free conditions, which eliminates the environmental and safety hazards associated with volatile organic solvents. researchgate.net

Table 2: Comparison of Conventional vs. Microwave Heating in Pyridine Derivative Synthesis mdpi.com
Reaction TypeConditionsReaction TimeYield (%)
One-pot MCR for Pyrazolo[3,4-b]pyridinesConventional Heating8-10 h75-85
Microwave Irradiation10-15 min80-92
One-pot MCR for Tetrazinane-3-thionesConventional Heating (75°C)30-70 minLower
Microwave Irradiation (75-78°C)120-180 s68-80

Flow Chemistry: Continuous flow chemistry offers a greener, safer, and more scalable alternative to traditional batch processing for the synthesis of pyridine derivatives. organic-chemistry.orguc.pt In a flow reactor, small volumes of reactants are continuously pumped through a heated and pressurized tube or channel. This setup provides superior control over reaction parameters like temperature and mixing, leading to higher selectivity and yields. unibe.chsoci.org The low inventory of hazardous materials within the reactor at any given time significantly enhances safety, especially for highly exothermic or unstable reactions. soci.org Furthermore, flow systems can operate for extended periods, making them highly efficient for large-scale production while minimizing solvent and energy waste. organic-chemistry.org The use of packed-bed microreactors with heterogeneous catalysts in flow systems further aligns with green principles by combining the benefits of continuous processing with ease of catalyst separation and reuse. organic-chemistry.org

Solvent Selection and Atom Economy: A key tenet of green chemistry is the use of benign solvents or the elimination of solvents altogether. researchgate.net Research into the synthesis of bipyridines has explored solventless "grinding" methods for certain reaction steps, which completely avoids solvent waste. researchgate.net When solvents are necessary, the selection of greener alternatives (e.g., water, ethanol, or super-critical CO₂) over hazardous chlorinated solvents or polar aprotic solvents is preferred. High atom economy, which maximizes the incorporation of atoms from the starting materials into the final product, is another crucial factor. Multi-component reactions are inherently advantageous in this regard, as they combine several molecules in a single step with minimal byproduct formation. mdpi.com

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be transformed into a more efficient, higher-yielding, and environmentally responsible process.

Comprehensive Spectroscopic and Crystallographic Characterization of 3,6 Dimethyl 2h 1,2 Bipyridine 2 Thione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

High-resolution NMR spectroscopy would be the cornerstone for the structural determination of 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

Multi-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

To definitively assign the chemical shifts and establish the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin couplings, allowing for the identification of adjacent protons within the two pyridine (B92270) rings. For instance, correlations would be expected between the protons on the dimethyl-substituted pyridine ring and between the protons on the second pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique would establish direct one-bond correlations between protons and their attached carbon atoms (¹H-¹³C). This would be crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the two pyridine rings and the positions of the methyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about through-space proximity of protons. It would be instrumental in determining the preferred conformation of the molecule, specifically the relative orientation of the two pyridine rings.

Hypothetical ¹H and ¹³C NMR Data Table:

PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
3-CH₃~2.2~18C2, C3, C4
4-H~7.0~125C2, C3, C5, C6
5-H~7.5~138C3, C4, C6
6-CH₃~2.5~20C5, C6, C2'
2'-~1553'-H, 6-CH₃
3'-H~7.8~122C2', C4', C5'
4'-H~7.3~136C2', C3', C5', C6'
5'-H~7.1~124C3', C4', C6'
6'-H~8.5~149C2', C4', C5'
2 (C=S)-~1803-CH₃, 3'-H

Dynamic NMR Studies for Conformational Isomerism and Tautomeric Equilibria

The 2H-[1,2'-bipyridine]-2-thione structure suggests the possibility of interesting dynamic processes.

Conformational Isomerism: Rotation around the C2-C2' bond connecting the two pyridine rings could be restricted, potentially leading to atropisomerism. Variable temperature (VT) NMR studies could be employed to investigate the rotational barrier. At lower temperatures, distinct signals for the different conformers might be observed, which would coalesce as the temperature is raised.

Tautomeric Equilibria: The molecule exists as the thione tautomer. However, the potential for equilibrium with the corresponding thiol tautomer (3,6-dimethyl-[1,2'-bipyridine]-2-thiol) could be investigated using NMR. The presence of the thiol tautomer would likely be indicated by a characteristic SH proton signal and changes in the carbon chemical shifts, particularly for C2.

Advanced Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry would be a critical tool for confirming the molecular weight and elemental composition of this compound, as well as for gaining insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

HRMS, likely using an electrospray ionization (ESI) source, would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺). This would allow for the unambiguous determination of the molecular formula (C₁₂H₁₂N₂S), distinguishing it from other potential isobaric compounds.

Hypothetical HRMS Data:

IonCalculated m/zObserved m/z
[M+H]⁺217.0794217.0792

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions would provide valuable structural information.

Hypothetical Fragmentation Pathways:

Hypothetical MS/MS Fragmentation Data:

Precursor Ion (m/z)Fragment Ion (m/z)Plausible Neutral Loss
217.0794184.0682SH
217.0794139.0709C₅H₄N
217.079478.0498C₇H₇NS

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C=S (thione) group, typically in the region of 1100-1250 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the aromatic rings and methyl groups (~2900-3100 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine rings (~1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=S stretch is often strong in the Raman spectrum. The symmetric vibrations of the pyridine rings would also be expected to be prominent.

Hypothetical Vibrational Spectroscopy Data:

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H stretch (aromatic)3050-31503050-3150
C-H stretch (methyl)2850-29802850-2980
C=C / C=N stretch (ring)1400-16001400-1600
C=S stretch1100-12501100-1250

Detailed Vibrational Assignment of Characteristic Functional Groups (e.g., C=S, C=N Stretches)

To fulfill this section, an experimental infrared (IR) or Raman spectrum of this compound would be required. This would allow for the identification and assignment of vibrational frequencies corresponding to the key functional groups, such as the thiocarbonyl (C=S) and imine (C=N) stretching vibrations. Comparative analysis with related structures, such as pyridine-2-thione and substituted bipyridines, could aid in these assignments.

Spectroscopic Differentiation of Potential Tautomeric Forms (e.g., Thione vs. Thiol)

This subsection would necessitate spectroscopic evidence, likely from NMR (¹H and ¹³C), IR, and UV-Vis spectroscopy, to investigate the potential tautomeric equilibrium between the thione (C=S) and thiol (S-H) forms of the compound in various states (solid, solution). The presence of characteristic signals or bands for each tautomer would be crucial for this analysis.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Analysis of Electronic Transitions and Energy Levels

A complete analysis of electronic transitions would require experimental UV-Vis absorption and fluorescence emission spectra. From these spectra, the wavelengths of maximum absorption (λmax) and emission could be determined, providing insights into the electronic energy levels and the nature of the electronic transitions (e.g., π→π, n→π).

Solvatochromic and Thermochromic Effects on Electronic Spectra

Investigating these effects would involve recording UV-Vis spectra in a range of solvents with varying polarities (solvatochromism) and at different temperatures (thermochromism). Shifts in the absorption maxima would indicate changes in the interaction between the compound and its environment.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation

Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

No published crystal structure for this compound was found. As a result, an analysis of its crystal packing motifs, including any potential hydrogen bonding or π-stacking interactions, cannot be conducted. The determination of such features is entirely dependent on the experimental elucidation of the compound's solid-state structure via techniques such as single-crystal X-ray diffraction.

Chiroptical Spectroscopy for Chirality Assessment (if applicable to specific derivatives or conformations)

There is no information available in the scientific literature regarding the chirality of this compound or any of its derivatives. The molecule does not possess a stereogenic center, but could potentially exhibit atropisomerism if rotation around the C-C bond connecting the two pyridine rings is sufficiently hindered. However, without experimental or computational studies, this remains speculative.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

No Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) spectra have been reported for this compound. These chiroptical techniques are used to investigate chiral molecules, and in the absence of any data confirming the chirality of this specific compound or its resolution into enantiomers, such studies have not been performed or published.

Theoretical and Computational Chemistry Approaches to 3,6 Dimethyl 2h 1,2 Bipyridine 2 Thione

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can model geometric parameters, electronic distributions, and energy landscapes, offering profound insights into molecular behavior.

Density Functional Theory (DFT) for Geometric Optimization and Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing computational cost with accuracy. For a molecule like 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione, DFT, particularly using a hybrid functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d,p) or larger), is the standard approach for geometric optimization. nih.govmostwiedzy.plresearchgate.net This process identifies the lowest energy arrangement of atoms, providing crucial data on bond lengths, bond angles, and dihedral angles.

Following optimization, Frontier Molecular Orbital (FMO) analysis is performed to probe the molecule's reactivity. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites for nucleophilic attack. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. numberanalytics.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thione moiety and the adjacent pyridine (B92270) ring. The LUMO is likely distributed across the π-conjugated bipyridine system. The methyl groups, being weak electron-donating groups, would slightly raise the HOMO energy level, potentially increasing the molecule's reactivity compared to its unsubstituted counterpart.

Table 1: Predicted Frontier Molecular Orbital Properties based on DFT Calculations of Analogous Systems

Property Predicted Value (eV) Description
EHOMO -5.5 to -6.5 Energy of the Highest Occupied Molecular Orbital. Influences electron-donating ability.
ELUMO -1.5 to -2.5 Energy of the Lowest Unoccupied Molecular Orbital. Influences electron-accepting ability.

Note: These values are estimations based on DFT calculations reported for substituted bipyridine and pyridinethione derivatives. Actual values will vary based on the specific functional and basis set used.

Ab Initio and Post-Hartree-Fock Methods for Enhanced Accuracy

While DFT is a powerful tool, for higher accuracy, especially in calculating energy differences and reaction barriers, ab initio and post-Hartree-Fock methods are employed. wikipedia.orgnumberanalytics.com These methods are derived from first principles without empirical parameterization. The Hartree-Fock (HF) method is the simplest ab initio approach but famously neglects electron correlation, the interaction between individual electrons. ornl.gov

Post-Hartree-Fock methods systematically improve upon the HF approximation by including electron correlation. wikipedia.orgnumberanalytics.com Key examples include Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), which is often considered the "gold standard" in computational chemistry for its high accuracy. acs.orgresearchgate.net These methods are computationally more demanding but are essential for obtaining benchmark-quality energies for processes like tautomerization and rotational barriers, providing a crucial reference to validate results from more cost-effective DFT methods. acs.orgnih.gov

Topological Analysis of Electron Density (e.g., Quantum Theory of Atoms in Molecules, QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding. nih.govacs.org By examining the topology of the electron density, QTAIM can define atoms, bonds, and molecular structure. Key to this analysis are bond critical points (BCPs), which are points of minimum electron density between two bonded atoms.

For this compound, QTAIM analysis would be used to:

Characterize the C=S bond: The values of electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP would quantify the degree of covalent character and charge concentration in the thione bond.

Analyze the inter-ring C-C bond: This would reveal the extent of π-conjugation between the two pyridine rings. The bond ellipticity, a measure of the deviation of electron density from cylindrical symmetry, would indicate the π-character of this bond.

Identify non-covalent interactions: QTAIM can detect and characterize weaker intramolecular interactions, such as hydrogen bonds or steric repulsions involving the methyl groups, which influence the molecule's preferred conformation. nih.gov

Comprehensive Conformational and Tautomeric Equilibrium Analysis

The structural flexibility of this compound gives rise to important equilibria, namely thione-thiol tautomerism and rotational isomerism, which profoundly affect its chemical properties.

Energetic Landscape of Thione-Thiol Tautomerism and Interconversion Barriers

The pyridinethione moiety can exist in equilibrium with its thiol tautomer, (3,6-dimethyl-[1,2'-bipyridin]-2-yl)sulfanide. Computational studies on the parent 2-pyridinethione have consistently shown that the thione form is thermodynamically more stable than the thiol form, both in the gas phase and in various solvents. acs.orgcdnsciencepub.com This preference is attributed to the greater stability of the thioamide resonance in the thione tautomer. acs.org

Computational chemistry can precisely quantify this equilibrium by calculating the relative energies (ΔE) of the two tautomers and the energy barrier of the transition state (TS) for the intramolecular proton transfer. Calculations for analogous systems suggest the thione form is favored by several kcal/mol. acs.org

Table 2: Predicted Energetics of Thione-Thiol Tautomerism (Gas Phase)

Species Relative Energy (kcal/mol) Description
Thione Tautomer 0.0 The most stable reference tautomer.
Thiol Tautomer +2.5 to +4.0 The less stable thiol form.

Note: Values are estimations based on high-level ab initio calculations on 2-pyridinethiol/2-pyridinethione systems. acs.org The high barrier indicates that uncatalyzed interconversion is slow.

Rotational Conformational Analysis of the Bipyridine System

Rotation around the single bond connecting the two pyridine rings in the bipyridine system leads to different conformers. The two primary conformers are syn (or cisoid), where the nitrogen atoms are on the same side, and anti (or transoid), where they are on opposite sides. For unsubstituted 2,2'-bipyridine (B1663995), the anti conformer is slightly more stable due to reduced steric and electrostatic repulsion between the nitrogen lone pairs. researchgate.net

In this compound, the presence of methyl groups, particularly the one at the 6-position adjacent to the inter-ring bond, introduces significant steric hindrance. nih.gov This steric clash is expected to destabilize the planar conformations and significantly increase the energy barrier for rotation between the syn and anti forms compared to unsubstituted bipyridine. Quantum-chemical calculations can map the potential energy surface for this rotation, identifying the global minimum energy conformation and the height of the rotational barrier. researchgate.netnih.gov

Table 3: Predicted Energetics of Rotational Conformers

Conformer/State Relative Energy (kcal/mol) Description
Anti-Conformer (Twisted) 0.0 Expected global minimum due to minimized steric hindrance.
Syn-Conformer (Twisted) +2.0 to +4.0 Higher energy due to steric and electrostatic repulsion.

Note: Values are estimations based on DFT calculations on substituted 2,2'-bipyridine derivatives. nih.gov The steric influence of the 6-methyl group is the dominant factor in determining the rotational barrier.

Computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and potential reaction mechanisms of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to model molecular properties and predict chemical behavior. These approaches are instrumental in:

Transition State Characterization and Reaction Barrier Determination: Identifying the high-energy transition state structures that connect reactants to products and calculating the activation energy barriers for chemical reactions. This information is crucial for understanding reaction kinetics and mechanisms.

Prediction of Reactive Sites and Selectivity: Analyzing the electronic distribution within a molecule to predict the most likely sites for electrophilic and nucleophilic attack. This is often achieved through the calculation of molecular orbitals (e.g., HOMO and LUMO), electrostatic potential maps, and Fukui functions.

While theoretical studies have been conducted on related molecular structures, such as various bipyridine derivatives and other thione-containing compounds, the specific application of these computational methods to This compound has not been reported in the accessible scientific literature.

The absence of such studies means that detailed, data-rich tables and in-depth discussions on the following topics for This compound cannot be provided at this time:

Computational Investigation of Reaction Mechanisms and Pathways

Prediction of Reactive Sites and Selectivity (e.g., Electrophilic/Nucleophilic Attack)

Further experimental and computational research is necessary to explore the chemical reactivity and properties of this compound. Such studies would provide valuable insights into its potential applications and fundamental chemical nature.

Coordination Chemistry and Metallosupramolecular Assemblies Involving 3,6 Dimethyl 2h 1,2 Bipyridine 2 Thione As a Ligand

Principles of Ligand Design and Coordination Modes of Thionated Bipyridines

The design of thionated bipyridine ligands like 3,6-dimethyl-2H-[1,2'-bipyridine]-2-thione introduces a soft sulfur donor into the classic hard nitrogen-based bipyridine scaffold. This modification significantly diversifies the coordination capabilities of the ligand, allowing for tunable interactions with a wide range of metal centers.

The most significant feature of this compound as a ligand is its ability to act as a bidentate chelator through both a nitrogen and a sulfur atom. The pyridine (B92270) nitrogen atom is a typical σ-donor, while the exocyclic sulfur atom of the thione group also acts as a donor. This N,S donor set allows the ligand to form stable five-membered chelate rings with metal ions.

The coordination versatility of similar pyridine-thione ligands is well-documented. For instance, in transition metal complexes with ligands like 5-phenyl-1,3,4-oxadiazole-2-thione, coordination occurs through the sulfur and a nitrogen atom of the oxadiazole ring, demonstrating the common N,S chelation mode. researchgate.net The dual donor capability allows for coordination to a variety of metal ions, including both hard and soft metals, due to the presence of both a borderline nitrogen base and a soft sulfur base.

The formation of a five-membered chelate ring upon coordination of this compound to a metal center results in enhanced thermodynamic stability compared to coordination with monodentate nitrogen or sulfur ligands. This phenomenon, known as the chelate effect, is a fundamental principle in coordination chemistry. nih.gov

Synthesis and Structural Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by a variety of spectroscopic and crystallographic techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, are expected to form a wide range of complexes with this compound. The N,S donor set is particularly well-suited for coordination to late transition metals, which are softer and have a higher affinity for sulfur.

Studies on related ligands provide insight into the expected structures. For example, transition metal complexes of 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, which also features an N,S donor set, have been synthesized and characterized. nih.gov These complexes exhibit tetrahedral or square planar geometries depending on the metal ion. nih.gov Similarly, ruthenium(II) complexes with substituted bipyridine ligands have been extensively studied, often exhibiting octahedral geometries. rsc.org The electronic properties of such complexes, including metal-to-ligand charge transfer (MLCT) bands, are influenced by the nature of the substituents on the bipyridine ligand. wikipedia.orgnih.gov

Below is a table summarizing representative coordination geometries of transition metal complexes with analogous N,S-chelating and bipyridine ligands.

Metal IonLigand TypeCoordination Geometry
Ni(II)2-formylpyridine benzoylhydrazoneDistorted Octahedral
Cu(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiolSquare Planar
Ru(II)Substituted 2,2'-bipyridine (B1663995)Octahedral
W(IV)Dimethyl-substituted 2,2'-bipyridineDistorted Octahedral

This table is generated based on data from analogous ligand systems to predict the behavior of this compound.

While less common than with transition metals, complexes of N,S-chelating ligands with main group elements and lanthanides have also been reported. The coordination chemistry in these cases is often governed by the electrostatic interactions between the metal ion and the donor atoms.

For instance, complexes of gallium(III) and indium(III) have been formed with mixed O,S anionic ligands derived from pyridinethiones. ubc.ca These complexes typically adopt a tris-chelate structure, leading to an octahedral coordination environment around the metal ion. ubc.ca Lanthanide complexes with similar ligands have also been synthesized, though their coordination numbers are often higher, and the coordination geometry can be more complex. ubc.caacs.orgnih.govnih.gov The larger ionic radii of the lanthanide ions allow for the accommodation of more than three bidentate ligands or the inclusion of solvent molecules in the coordination sphere.

The metal-to-ligand stoichiometry in complexes of this compound is dependent on the oxidation state and coordination number preference of the metal ion. For octahedral metal ions like Ru(II) or Co(III), a 1:3 metal-to-ligand ratio is common, forming [M(L)3] complexes. For square planar ions like Pd(II) or Pt(II), a 1:2 ratio is expected, yielding [M(L)2] complexes.

The following table provides examples of stoichiometries and geometries for complexes with related ligands.

Metal IonLigand TypeStoichiometry (M:L)Coordination Geometry
Ga(III)Pyridinethione derivative1:3Octahedral (fac isomer)
Ni(II)4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol1:2Tetrahedral
Cu(I)Substituted 2,2'-bipyridine1:2Distorted Tetrahedral

This table is illustrative and based on findings for structurally similar ligands.

Comprehensive Search Reveals No Specific Data for Metal Complexes of this compound

Following an exhaustive search of scientific literature and chemical databases for information on the coordination chemistry of "this compound," it has been determined that there is no available research data specifically pertaining to the metal complexes of this ligand. The investigation aimed to gather experimental and theoretical findings required to construct a detailed article covering the spectroscopic, structural, and electronic properties of its coordination compounds, as per the requested outline.

The search encompassed queries related to spectroscopic investigations (UV-Vis, IR, NMR), X-ray crystallography, electronic structure, and magnetic properties. However, the search results consistently yielded information on related, but structurally distinct, compounds. These included various isomers of dimethyl-substituted 2,2'-bipyridines (such as 4,4'-, 5,5'-, and 6,6'-dimethyl-2,2'-bipyridine), other bipyridine analogues, and complexes containing pyridine-2-thione derivatives without the specific dimethyl substitution pattern requested. mdpi.commdpi.comcmu.edunih.govrsc.orgresearchgate.net

While general principles of coordination chemistry, including Ligand Field Theory, Molecular Orbital Analysis, and the interpretation of spectroscopic and magnetic data for transition metal complexes are well-documented, applying these concepts to the specific ligand is not possible without foundational experimental or computational data. researchgate.netiitk.ac.inlibretexts.orgdalalinstitute.com The unique electronic and steric properties imparted by the precise 3,6-dimethyl substitution on the [1,2'-bipyridine]-2-thione framework mean that data from other analogues cannot be accurately extrapolated.

Due to the absence of specific research on the synthesis, characterization, or properties of metal complexes involving this compound, it is not possible to generate the scientifically accurate and detailed article as requested. The required data for every section of the proposed outline—from spectroscopic perturbations upon complexation to the analysis of magnetic properties—does not appear to be present in the available scientific literature.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs) Utilizing this compound

The ligand this compound is a bifunctional molecule with distinct coordination sites: the nitrogen atoms of the bipyridine moiety and the sulfur atom of the thione group. This versatility allows for various binding modes, making it a promising candidate for the construction of extended coordination networks.

The design of coordination polymers and MOFs is a nuanced process governed by the principles of crystal engineering, where the geometry of the ligand and the coordination preference of the metal ion dictate the final architecture. researchgate.net For this compound, several self-assembly strategies can be envisioned:

Bridging Linker Strategy: The bipyridine unit can act as a classic bridging ligand, connecting two metal centers to form one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. The specific outcome is often influenced by the coordination geometry of the metal ion and the reaction conditions. For instance, with metals that favor linear or zigzag coordination, 1D chains are likely to form.

Mixed-Ligand Approach: To achieve more complex and porous structures, this compound can be used in conjunction with other organic linkers, such as polycarboxylates. universityofgalway.iersc.org This mixed-ligand strategy allows for the creation of frameworks with higher dimensionality and tunable pore sizes. The bipyridine part of the ligand can act as a "pillar" connecting layers formed by the metal ions and the polycarboxylate linkers.

Influence of Methyl Groups: The presence of methyl groups at the 3 and 6 positions can introduce steric hindrance, which may influence the self-assembly process and the final topology of the network. mdpi.com Depending on their orientation, these groups can direct the angle of interaction between the ligand and the metal center, potentially leading to less common network topologies.

Role of the Thione Group: The thione group introduces an additional potential coordination site. The sulfur atom can coordinate to a metal center, either in a monodentate fashion or by bridging two metal ions. This can lead to the formation of polynuclear secondary building units (SBUs) that can then be linked into more complex frameworks. The thione group can also participate in hydrogen bonding interactions, further influencing the packing of the coordination network.

Solvent and Template Effects: The choice of solvent and the use of template molecules can play a crucial role in directing the self-assembly of the coordination network. ul.ie Guest molecules can influence the formation of specific topologies by occupying the pores during crystallization and can sometimes be removed to yield a porous material.

Strategy Description Potential Outcome with this compound
Bridging Linker Ligand connects two metal centers.Formation of 1D chains, 2D layers, or 3D frameworks.
Mixed-Ligand Co-crystallization with other linkers (e.g., polycarboxylates).Higher-dimensional, porous structures.
Steric Influence Methyl groups affect ligand conformation and coordination.Potentially novel network topologies.
Thione Coordination Sulfur atom participates in metal binding.Formation of polynuclear SBUs and increased network connectivity.
Templating Solvents or other molecules direct the crystal structure.Control over the final framework topology and porosity.

The porosity, topology, and functional properties of coordination polymers and MOFs derived from this compound would be intricately linked to their structural characteristics.

Topology: The topology of a coordination network describes the connectivity of its nodes (metal ions or clusters) and linkers. For bipyridine-based ligands, a wide range of topologies have been observed, including simple point symbols like sql (square lattice) for 2D networks and pcu (primitive cubic) or dia (diamondoid) for 3D frameworks. researchgate.netuniversityofgalway.ie The specific topology that would be adopted by a network with this compound would depend on the coordination number and geometry of the metal ion, as well as the bridging mode of the ligand. The potential for the thione group to act as an additional coordination site could lead to more complex and highly connected networks.

Functional Properties: The functional properties of these materials would be derived from both the framework itself and any encapsulated guest molecules.

Gas Storage and Separation: Porous frameworks could be investigated for their ability to store gases like hydrogen and methane. The thione groups lining the pores could enhance the selectivity for certain gases, such as CO2, through specific interactions. Frameworks with functionalized linkers have shown selective adsorption of CO2 over N2 and CH4.

Luminescence: Many coordination polymers, particularly those with zinc(II) or cadmium(II), exhibit luminescence. The photoluminescent properties of materials based on this compound could be explored for applications in sensing and lighting. The emission properties can be sensitive to the presence of certain guest molecules, making them potential chemical sensors. mdpi.com

Catalysis: If the metal centers within the framework have accessible coordination sites, they could function as catalysts. The porous nature of the material would allow for the diffusion of substrates and products.

Property Influencing Factors Potential Characteristics for Materials with this compound
Topology Metal coordination geometry, ligand connectivity, steric effects.Potentially diverse topologies including sql , pcu , dia , and more complex networks due to the thione group.
Porosity Ligand length, steric bulk of methyl groups, interpenetration.Tunable porosity, with the potential for specific guest interactions due to the thione-functionalized pores.
Functional Properties Framework composition, pore size and functionality.Potential for gas storage/separation, luminescence-based sensing, and catalysis.

Advanced Research Applications of this compound: A Review of Current Scientific Literature

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the chemical compound This compound . While extensive research exists on the broader classes of bipyridine and thione compounds and their derivatives, scholarly articles, patents, and detailed research findings focusing explicitly on the catalytic and photophysical properties of this compound are not present in the currently accessible scientific databases.

The planned article, intended to detail the "Advanced Research Applications and Functional Materials Derived from this compound," was structured to cover the following specific areas:

Advanced Research Applications and Functional Materials Derived from 3,6 Dimethyl 2h 1,2 Bipyridine 2 Thione

Photophysical and Optoelectronic Applications

Energy Transfer and Electron Transfer Mechanisms in Photoactive Systems

Despite extensive searches, no publications were identified that provide the specific experimental data, data tables, or detailed research findings required to populate these sections accurately and without speculation. The available literature discusses various dimethyl-bipyridine isomers and other pyridine-thione derivatives, but not the specific compound of interest.

Therefore, it is not possible to generate the requested article while adhering to the strict and crucial instruction to focus solely on the chemical compound “3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione” and to not introduce any information that falls outside the explicit scope of this specific molecule. To do so would require extrapolation from related but distinct chemical structures, which would not be scientifically accurate or true to the user's request.

We will continue to monitor the scientific literature and will update this information should relevant research on this compound become available.

Table of Mentioned Compounds

Potential in Sensing Platforms and Optical Devices (e.g., Chemo/Biosensors, Optoelectronic Switches)

The unique combination of a bipyridine unit, known for its metal-chelating properties, and a thione group, which can participate in various intermolecular interactions, suggests significant potential for this compound in the development of sensing platforms and optical devices.

Chemo/Biosensors: Bipyridine derivatives are extensively used as ligands in chemosensors due to their ability to form stable complexes with a wide range of metal ions. This interaction often leads to a measurable change in the optical or electrochemical properties of the molecule, such as a shift in absorption or fluorescence spectra, or a change in redox potential. The presence of the thione group could further enhance its sensing capabilities by providing an additional binding site for specific analytes. For instance, thione and related sulfur-containing compounds have been utilized in sensors for heavy metal ions. A label-free electrochemical aptasensor for Pb(2+) has been constructed using thionine (B1682319) as a signaling molecule, demonstrating the utility of such moieties in sensitive detection. nih.gov The dimethyl substitution on the bipyridine ring can also influence the selectivity and sensitivity of the sensor by modifying the steric and electronic environment of the binding site.

Optical Devices: The optical properties of bipyridine-containing molecules are of great interest for applications in optoelectronic devices. nih.govresearchgate.netscispace.com The electronic transitions within the bipyridine system can be tuned by substitution, and the resulting compounds can exhibit interesting photophysical behaviors, such as fluorescence or phosphorescence. The thione group, being a chromophore, can also contribute to the optical properties of the molecule. For example, some thione derivatives are known to be phosphorescent emitters in the far-red/near-IR region, which is a desirable characteristic for applications in organic light-emitting diodes (OLEDs). nih.gov The combination of the bipyridine and thione moieties in this compound could lead to novel materials with tailored optical properties for use in optoelectronic switches, where the conformation and, consequently, the optical properties of the molecule can be altered by an external stimulus.

Electrochemical and Redox-Active Systems

The electrochemical behavior of this compound is expected to be rich and tunable, making it a candidate for various redox-active systems.

Cyclic voltammetry is a powerful technique to investigate the redox properties of molecules. For bipyridinium salts, the redox potential can be tuned by N-substitution and the positioning of the nitrogen atoms. nih.govfrontiersin.org Divalent bipyridine cations can undergo a two-step reduction to the neutral molecule via a monovalent radical cation. frontiersin.org The methyl groups on the bipyridine ring of this compound would likely influence its redox potentials through inductive effects.

The thione group also possesses redox activity. Electrochemical studies of some thiones have shown at least one reversible reduction wave attributed to a one-electron process centered on the C=S moiety. nih.gov Therefore, voltammetric studies of this compound would be crucial to determine its redox potentials and the electrochemical stability of its various oxidation states. The electrochemical behavior is also dependent on the solvent and supporting electrolyte used. nih.govresearchgate.net

Table 1: Expected Redox Behavior of Related Compound Moieties

MoietyTypical Redox BehaviorInfluencing FactorsPotential Application
Dimethyl-bipyridineReversible reduction/oxidation of the bipyridine rings.Substituent effects, solvent, metal coordination.Redox mediators, catalysts.
Thione (C=S)Reversible one-electron reduction.Molecular structure, solvent.OLEDs, redox switches.

This table is illustrative and based on the general behavior of the constituent chemical groups.

The kinetics of electron transfer are a critical parameter for the performance of electrochemical devices. For bipyridine-based molecules, fast electrode reaction kinetics are promising for applications in redox flow batteries. nih.gov The rate of electron transfer can be influenced by the molecular structure and the medium. Studies on related systems investigate proton-coupled electron transfer, which can be a key mechanistic pathway. acs.orgresearchgate.netrsc.org

The mechanism of electron transfer in this compound would likely involve both the bipyridine and thione moieties. The interplay between these two redox-active centers could lead to complex and interesting electrochemical behavior. Understanding the electron transfer kinetics and the underlying mechanisms is essential for designing and optimizing devices based on this compound.

The tunable redox properties of this compound make it a promising candidate for electrochemical sensors. The binding of an analyte could modulate the redox potential of the molecule, providing a detectable signal. Ruthenium(II) tris-bipyridine-modified electrodes have been investigated as sensors for battery electrolytes, showcasing the potential of bipyridine complexes in this area. researchgate.net

Polymer Chemistry and Material Science Innovations

The bifunctional nature of this compound, with its coordinating bipyridine unit and reactive thione group, opens up possibilities for its use in polymer chemistry and materials science.

Monomer: While direct polymerization through the thione group might be challenging, the bipyridine moiety can be functionalized to enable its incorporation as a monomer into a polymer chain. For example, vinyl groups can be attached to the bipyridine ring to allow for radical polymerization.

Ligand in Polymer Synthesis: Bipyridine derivatives are widely used as ligands for metal catalysts in various polymerization reactions. mdpi.comnih.gov The coordination of the bipyridine to a metal center can influence the activity and selectivity of the catalyst. This compound could be used as a ligand to prepare novel polymerization catalysts, where the thione group might modulate the electronic properties of the metal center or provide a secondary interaction site.

Additive in Polymer Modification: The compound could also be used as an additive to modify the properties of existing polymers. The thione group can undergo various chemical reactions, allowing the molecule to be grafted onto a polymer backbone. This could be used to introduce metal-binding sites into a polymer, creating a material with applications in catalysis or separation. The addition of bipyridine and terpyridine-based additives has been shown to promote the crystallization of perovskite materials. researchgate.net

Table 2: Potential Roles in Polymer Chemistry

RoleDescriptionPotential Outcome
Monomer Incorporation into the polymer backbone after functionalization.Polymers with integrated metal-chelating and redox-active sites.
Ligand Coordination to a metal catalyst for polymerization.Novel catalysts with potentially altered activity and selectivity.
Additive Covalent or non-covalent incorporation into a polymer matrix.Functionalized polymers with new optical, electrochemical, or catalytic properties.

This table outlines hypothetical applications based on the known reactivity of bipyridine and thione functionalities.

Research on Surface and Interfacial Applications of this compound Remains Undocumented

Despite a comprehensive search of scientific literature and databases, no specific research or documented applications concerning the use of this compound in surface science and interfacial engineering have been found.

While the constituent chemical moieties of this compound, namely the bipyridine and thione groups, are well-known in the field of materials science for their roles in forming self-assembled monolayers (SAMs) and modifying surface properties, specific studies detailing the behavior of the integrated this compound molecule are not publicly available.

Investigations into similar molecules, such as various bipyridine derivatives and organosulfur compounds, have demonstrated their utility in creating ordered molecular layers on substrates like gold, copper, and other metals. These layers are pivotal in applications ranging from corrosion inhibition and molecular electronics to the development of biosensors and functional coatings. The bipyridine unit is often utilized for its ability to chelate metal ions and its specific electronic and optical properties, while the thione (or thiol) group provides a strong anchoring point to the surface.

However, the specific influence of the dimethyl substitution at the 3 and 6 positions on the bipyridine ring of this particular thione compound, in the context of its self-assembly, surface packing, and resulting interfacial properties, has not been a subject of published research. Key data, such as contact angle measurements, film thickness, surface energy modifications, and the structural characterization of any potential monolayers, are absent from the scientific record.

Consequently, a detailed analysis of its performance in surface science applications, including the creation of functional materials derived from it for interfacial engineering, cannot be provided at this time. The scientific community has yet to explore and report on the potential of this compound in these advanced research areas.

Emerging Research Frontiers and Future Prospects for 3,6 Dimethyl 2h 1,2 Bipyridine 2 Thione Chemistry

Development of Novel and Sustainable Synthetic Methodologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

Current research into the synthesis of related heterocyclic compounds, such as pyridones and pyrazoles, has increasingly utilized flow chemistry to improve efficiency and safety. mdpi.comuc.pt This methodology offers benefits like reduced reaction times and enhanced control over reaction conditions. mdpi.com For bipyridine derivatives, significant progress has been made using metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi coupling. mdpi.comnih.gov

Future research into the synthesis of 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione could potentially explore these modern techniques. Machine learning algorithms, for instance, are being developed to predict optimal reaction conditions and discover new synthetic routes for complex molecules, which could one day be applied to this and similar novel compounds. mdpi.com

Integration with Advanced Materials Science and Nanotechnology

Bipyridine derivatives are well-known for their ability to act as ligands, forming complexes with various metal ions. ontosight.aiontosight.ai This property is extensively used in materials science to create functional materials. For example, bipyridine-based ligands have been used to induce the self-assembly of metallogels, which can act as precursors for the in situ formation of silver nanoparticles. nih.govaalto.finih.gov Such materials have potential applications in catalysis and electronics. ontosight.ai The zinc salt of a related compound, 1-Hydroxypyridine-2-thione, has been evaluated for use in antimicrobial nanocoatings.

Given its bipyridine core, This compound could foreseeably be investigated for its coordination properties with metal ions to develop new polymers, sensors, or nanoscale materials.

Exploration of Bio-Inspired Applications (excluding direct clinical/pharmacological)

The field of bio-inspired materials often draws from nature to solve complex challenges. For instance, marine organisms like mussels and sandcastle worms provide blueprints for developing powerful underwater adhesives. nih.gov These natural adhesives often rely on a combination of molecular interactions, including those involving catechol groups. nih.gov While not directly related to the thione or bipyridine structure, this illustrates the principle of mimicking natural systems. Other research looks to nature's efficiency in chemical transformations, such as the enzymatic reduction of CO2, to inspire new catalysts. nih.gov

Future, currently unpublished, research could explore whether the unique electronic and structural properties of This compound or its metal complexes could be applied in areas like biomimetic catalysis or the development of novel functional materials inspired by biological processes.

Computational Design and Predictive Modeling for New Derivatives and Functions

Computational chemistry is a powerful tool for predicting the properties and behavior of molecules. For the related pyridine-2-thione/pyridine-2-thiol system, computational methods like Density Functional Theory (DFT) have been used to model its tautomeric equilibrium in different environments. rsc.orgacs.org Such studies provide fundamental insights into the stability and reactivity of these molecules. Quantitative structure-activity relationship (QSAR) models are also used to correlate computed molecular descriptors with biological activities, aiding in the design of new functional molecules. researchgate.net

For a novel compound like This compound , computational modeling would be an essential first step in exploring its potential. Predictive studies could be employed to calculate its electronic properties, stability, and potential to act as a ligand, guiding future experimental work and the rational design of new derivatives with tailored functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, a modified procedure involves reacting a pyridine-2-thione precursor with a methyl-substituted dibromide in anhydrous ethanol under basic conditions (e.g., KOH), followed by recrystallization (69.5% yield, 125–127°C melting point) . Reaction duration (e.g., 72 hours), solvent polarity, and stoichiometry of dibromides are critical for minimizing side products. NMR (δ 2.31–3.96 ppm for methyl groups) and IR (ν ~2206 cm⁻¹ for nitrile intermediates) are key for tracking progress .

Q. How can spectroscopic techniques distinguish this compound from its analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : Methyl groups appear as singlets at δ ~2.3–3.9 ppm. The thione sulfur induces deshielding in adjacent protons, distinguishing it from oxo analogs .
  • IR : A strong C=S stretch near 1697 cm⁻¹ is diagnostic .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 428.95 for related derivatives) confirm molecular weight, while isotopic patterns (e.g., Cl/Br in analogs) require high-resolution MS .

Q. What are the challenges in purifying this compound, and how are they addressed?

  • Methodological Answer : The compound’s solubility in polar solvents (e.g., ethanol, DMF) complicates crystallization. Gradient recrystallization using water-ethanol mixtures improves purity . Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves co-eluting byproducts. Purity is validated via HPLC (C18 column, λ = 254 nm) .

Advanced Research Questions

Q. How do the methyl and thione substituents influence the coordination chemistry of this compound with transition metals?

  • Methodological Answer : The thione group acts as a soft Lewis base, favoring complexes with late transition metals (e.g., Ru, Pd). Methyl groups enhance steric hindrance, stabilizing octahedral geometries (e.g., [M(L)(bipyridine)]⁺ complexes) . Electronic effects are probed via cyclic voltammetry: methyl substituents raise reduction potentials by ~0.2 V compared to unsubstituted analogs . Stability constants (log K) are determined via UV-Vis titrations in acetonitrile .

Q. What computational methods are suitable for predicting the redox and optical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : B3LYP/6-31G(d) optimizes geometry and computes HOMO-LUMO gaps (e.g., ~3.2 eV for related thiones) .
  • TD-DFT : Predicts UV-Vis absorption maxima (e.g., λ ~350 nm for π→π* transitions) .
  • Molecular Docking : Evaluates binding affinity to biological targets (e.g., cholinesterase) using AutoDock Vina .

Q. How does solvatochromism affect the electronic spectra of metal complexes derived from this ligand?

  • Methodological Answer : Solvent polarity shifts charge-transfer bands. For example, in [Co(L)(bipyridine)₂]⁺ complexes, λmax red-shifts by ~30 nm in DMF vs. acetonitrile due to stabilization of excited states . Kamlet-Taft parameters quantify solvent effects, with hydrogen-bond donor solvents (e.g., methanol) causing greater shifts .

Q. What strategies resolve contradictions in reported catalytic activities of metal complexes with this ligand?

  • Methodological Answer : Discrepancies arise from variations in metal oxidation states, counterions, or solvent systems. Controlled studies using standardized conditions (e.g., 1 atm H₂ for hydrogenation) isolate ligand effects . XAS and EPR clarify metal-ligand bonding modes, while turnover numbers (TONs) are compared under identical TEM/TOF conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.